![molecular formula C17H12N2O3 B12889373 (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is a complex organic compound that features a benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]oxazole ring, which can be synthesized from o-aminophenol and a carboxylic acid derivative under acidic conditions. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanating agent. Finally, the acetate ester is formed by reacting the intermediate compound with acetic anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
化学反应分析
Types of Reactions
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Cyanating agents like sodium cyanide or potassium cyanide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of cyano derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
科学研究应用
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate involves its interaction with specific molecular targets. The benzo[d]oxazole ring can interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. The acetate ester can undergo hydrolysis, releasing active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Benzoxazole derivatives: Similar in structure but may differ in their chemical reactivity and biological properties.
Phenylacetic acid derivatives: Contain a phenyl group and an acetate ester, but lack the benzo[d]oxazole ring.
Uniqueness
(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate is unique due to the presence of the benzo[d]oxazole ring fused with a phenyl group, a cyano group, and an acetate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C17H12N2O3 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC 名称 |
[[4-(1,3-benzoxazol-2-yl)phenyl]-cyanomethyl] acetate |
InChI |
InChI=1S/C17H12N2O3/c1-11(20)21-16(10-18)12-6-8-13(9-7-12)17-19-14-4-2-3-5-15(14)22-17/h2-9,16H,1H3 |
InChI 键 |
PISALYMXISIOLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C#N)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


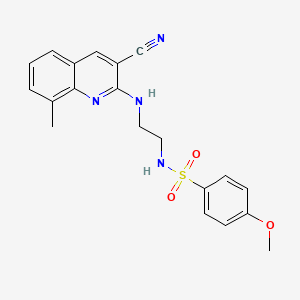
![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
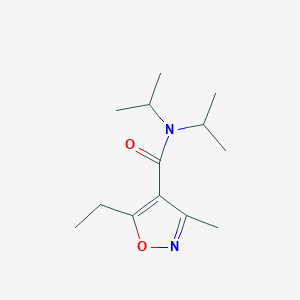

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
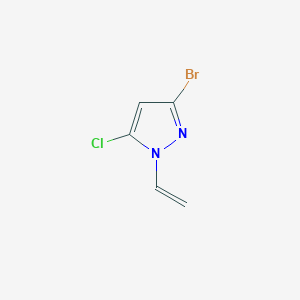
![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
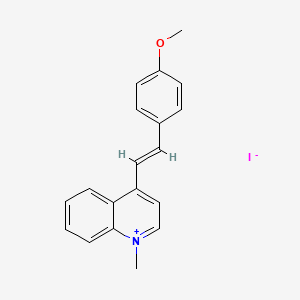


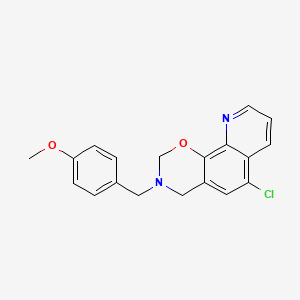
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
